4-Chloro-2,5-xylenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRJLQJSFOSVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150024 | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-06-7 | |
| Record name | 4-Chloro-2,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 Chloro 2,5 Xylenol
Direct Halogenation Strategies for 4-Chloro-2,5-xylenol Synthesis
Direct chlorination of 2,5-xylenol stands as the most common route for the production of this compound. encyclopedia.pubresearchgate.net This process involves the introduction of a chlorine atom onto the aromatic ring of the 2,5-xylenol molecule.
The primary precursor for the synthesis of this compound is 2,5-xylenol. core.ac.uk The chlorination of xylenols, including 2,5-xylenol, can be carried out using various chlorinating agents. google.com A systematic study on the chlorination of xylenols highlighted the use of gaseous chlorine, sulfuryl chloride, and tert-butyl hypochlorite (B82951) as effective reagents for this transformation. core.ac.uk
The choice of chlorinating agent significantly influences the outcome of the reaction. Agents such as chlorine gas, phosphorus pentachloride, sulfuryl chloride, and sulfur chloride can be employed. google.comgoogle.com
Sulfuryl Chloride (SO₂Cl₂): This reagent is often preferred due to its milder nature compared to molecular chlorine, which helps in suppressing the formation of dichloroxylenols and other by-products. google.comgoogle.com The use of an approximately theoretical amount of sulfuryl chloride relative to the xylenol substrate allows the chlorination to proceed gently. google.comgoogle.com A noteworthy preparative method for this compound involves the chlorination of 2,5-xylenol with an equimolar quantity of sulfuryl chloride in dry ether, which can yield the product in about 75% yield. core.ac.uk
Tert-Butyl Hypochlorite ((CH₃)₃COCl): This reagent is also utilized in the chlorination of xylenols. core.ac.uk It has been employed in the chlorination of various aromatic compounds, often in conjunction with a catalyst. mdpi.comsemanticscholar.org For instance, the chlorination of monosubstituted benzenes using tert-butyl hypochlorite over silica (B1680970) has been explored. mdpi.com
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the chlorination process.
Lewis Acids: Metal chlorides, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are commonly used as catalysts. google.commdpi.comresearchgate.net These Lewis acids act as activators, facilitating the electrophilic substitution. mdpi.com For instance, the chlorination of o-cresol (B1677501) with sulfuryl chloride has been effectively catalyzed by halides of aluminum, iron, tin, or zinc. google.com
Sulfur Compounds as Promoters: The addition of sulfur compounds can significantly improve the selectivity and yield of the desired para-chloro isomer. google.com The use of 0.0001 to 1% by weight of an organic or inorganic sulfur compound, in conjunction with a metal chloride catalyst, has been shown to be effective. google.com This combination leads to a high selectivity for p-chloroxylenols. google.com Poly(alkylene sulfide)s, in particular, have been identified as highly effective catalysts when used with a Lewis acid, leading to quantitative yields and high regioselectivity. mdpi.com
Other Catalytic Systems: Other catalytic systems have also been explored. For example, cupric chloride has been used both as a chlorinating agent in hot aqueous hydrochloric acid and as a catalyst with the introduction of chlorine gas. google.comgoogle.com Another method involves the use of a divalent copper salt as a catalyst in the presence of an oxidizing agent and a chlorinating agent in an organic solvent. google.com
Utilization of Specific Chlorinating Agents (e.g., Sulfuryl Chloride, Tert-Butyl Hypochlorite)
Isomer Control and Regioselectivity in Chlorination Reactions
A significant challenge in the chlorination of 2,5-xylenol is controlling the position of the incoming chlorine atom to selectively produce the desired 4-chloro isomer.
The hydroxyl and methyl groups on the xylenol ring are ortho- and para-directing activators for electrophilic aromatic substitution. In the case of 2,5-xylenol, the potential sites for chlorination are the 4- and 6-positions (ortho to one methyl group and para to the other, or ortho to both the hydroxyl and a methyl group). This leads to the formation of a mixture of isomers, primarily the 4-chloro (para) and 6-chloro (ortho) isomers. google.comgoogle.com The para-isomers of chloroxylenols are generally more useful industrially than the ortho-isomers. google.com
Several strategies have been developed to enhance the regioselectivity of the chlorination reaction in favor of the 4-chloro isomer.
Use of Milder Chlorinating Agents: As mentioned earlier, using sulfuryl chloride instead of molecular chlorine can increase the ratio of the para-isomer to the ortho-isomer (P/O ratio). google.com
Catalyst Systems: The combination of a metal chloride catalyst with a sulfur compound promoter is a key technique for increasing the P/O ratio. google.com For example, in the chlorination of 3,5-xylenol, the P/O ratio increased from 1.5 with molecular chlorine to 6 with sulfuryl chloride, and even further with the addition of a catalyst. google.com The use of poly(alkylene sulfide)s as catalysts in conjunction with a Lewis acid has been shown to be particularly effective in achieving high para-selectivity. mdpi.comresearchgate.net
Reaction Conditions: The reaction temperature can also influence selectivity. Chlorination is often carried out at temperatures between 5°C and 45°C to facilitate the purification and separation of the p-chloroxylenol product. google.com
Solvent Effects: The choice of solvent can also play a role. Chlorinated hydrocarbons are often used as solvents. google.com A high yield of this compound has been achieved using dry ether as the reaction medium. core.ac.uk
Below is a data table summarizing the impact of different catalytic systems on the chlorination of m-xylenol, a related substrate, which illustrates the principles of enhancing para-selectivity.
| Catalyst System | Substrate | Chlorinating Agent | Products | Yields (%) | Para/Ortho Ratio | Reference |
| SO₂Cl₂/Ph₂S/FeCl₃ | m-xylenol | SO₂Cl₂ | 4-chloro-m-xylenol | 89.9 | - | cardiff.ac.uk |
| 2-chloro-m-xylenol | 2.4 | cardiff.ac.uk | ||||
| Poly(alkylene sulfide)s/FeCl₃ | m-xylenol | SO₂Cl₂ | 4-chloro-m-xylenol | up to 97.6 | - | researchgate.net |
Formation of Para- and Ortho-Isomers
Derivatization Strategies for this compound (Potential Research Avenues)
The chemical structure of this compound, featuring a reactive phenolic hydroxyl group, a chlorinated benzene (B151609) ring, and two methyl groups, offers multiple sites for chemical modification. These modifications can lead to the creation of new molecules with potentially enhanced or entirely new properties. The exploration of derivatization is a critical step in unlocking the full potential of this compound. General chemical reactions applicable to phenols, such as oxidation to form quinones, reduction to yield less chlorinated phenols, and nucleophilic substitution of the chlorine atom, provide a basis for these strategies.
The synthesis of new analogs and conjugates from this compound is a promising area for investigation. By targeting the phenolic hydroxyl group, a wide array of derivatives, such as esters and ethers, can be synthesized. These new compounds could exhibit unique biological activities.
Research on the closely related isomer, 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), has demonstrated the feasibility of creating such derivatives. For instance, ester derivatives of PCMX have been synthesized by condensing it with various carboxylic acids, a strategy that could be directly applied to this compound. ijsrst.comijraset.com One such approach involves reacting the phenol (B47542) with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a base such as 4-dimethylaminopyridine (B28879) (DMAP). ijsrst.com
Another fruitful avenue is the synthesis of ether derivatives. The Williamson ether synthesis, a classical method, could be employed. Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki reaction, offer versatile methods for creating carbon-oxygen or carbon-nitrogen bonds at the phenolic position or even by targeting the C-Cl bond under specific conditions. asianpubs.orgresearchgate.net For example, studies on PCMX have shown successful synthesis of new derivatives using the Suzuki reaction. asianpubs.orgresearchgate.net
Additionally, creating conjugates by linking this compound to other bioactive molecules, like amino acids or peptides, represents an advanced strategy. This approach has been used with 2-(4-chloro-3,5-dimethylphenoxy)acetic acid, which was coupled with amino acid esters to produce novel peptide derivatives with significant anthelmintic and antimicrobial activities. psu.edu A similar strategy commencing with the phenoxyacetic acid derivative of this compound could yield a new library of compounds for biological screening.
Table 1: Potential Ester and Ether Derivatives of this compound Based on Analogous Reactions This table is illustrative and proposes potential compounds based on synthetic methods applied to isomers like PCMX.
| Derivative Type | Reactant | Potential Product Name | Potential Reaction |
| Ester | 4-Chlorobenzoic acid | 4-Chloro-2,5-dimethylphenyl 4-chlorobenzoate | DCC/DMAP Coupling ijsrst.com |
| Ester | p-Toluic acid | 4-Chloro-2,5-dimethylphenyl 4-methylbenzoate | DCC/DMAP Coupling researchgate.net |
| Ether | Phenylboronic acid | 4-Chloro-2,5-dimethylphenoxybenzene | Suzuki Coupling asianpubs.orgresearchgate.net |
| Acetic Acid Ether | Monochloroacetic acid | 2-(4-Chloro-2,5-dimethylphenoxy)acetic acid | Williamson Ether Synthesis psu.edu |
The systematic synthesis of this compound derivatives would enable a thorough investigation of their structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its desired biological activity and minimize side effects. nih.gov For phenolic compounds, key structural features that influence bioactivity include the nature and position of substituents on the aromatic ring. nih.govimist.ma
A potential SAR study on this compound derivatives could involve synthesizing a series of analogs with systematic variations and evaluating their biological effects, such as antimicrobial or anticancer activity. nih.gov Key modifications for investigation could include:
Modification of the Phenolic -OH Group: Converting the hydroxyl group to esters or ethers of varying chain lengths and functionalities can significantly impact properties like lipophilicity and cell membrane penetration, which is crucial for antimicrobial action.
Substitution on the Aromatic Ring: While challenging, replacement of the existing chlorine or methyl groups, or addition of new substituents, could dramatically alter the molecule's electronic profile and steric hindrance, thereby influencing its interaction with biological targets.
Introduction of Complex Moieties: Incorporating heterocyclic rings, such as oxadiazoles, which has been done with 4-chlorophenol (B41353) to produce anticancer agents, could lead to compounds with novel mechanisms of action. nih.gov
By correlating these structural changes with measured biological activity, predictive quantitative structure-activity relationship (QSAR) models could be developed. imist.ma These models use molecular descriptors (e.g., lipophilicity, electronic parameters, steric factors) to predict the activity of untested analogs, thereby guiding the design of more potent and selective compounds. nih.gov The unique substitution pattern of this compound compared to its more studied isomers suggests that its derivatives could exhibit distinct SAR profiles, making this a fertile ground for new discoveries.
Biological Activities and Mechanistic Studies of Chlorinated Xylenols: Relevance to 4 Chloro 2,5 Xylenol
Antimicrobial Efficacy and Spectrum of Activity
The antimicrobial effects of chlorinated xylenols are broad, encompassing a range of bacteria and fungi, which underpins their use as antiseptics and disinfectants.
Bactericidal Action (Insights from Related Isomers like 4-Chloro-3,5-xylenol)
The bactericidal properties of chlorinated xylenols are well-documented, with the isomer 4-chloro-3,5-dimethylphenol (B1207549) (also known as chloroxylenol or PCMX) being a primary example. nih.govnih.gov PCMX is effective against a wide array of bacteria. worldresearchlibrary.org Its efficacy is particularly pronounced against Gram-positive bacteria. nih.govnih.govebi.ac.uk While still effective against Gram-negative bacteria, its potency is comparatively less, and it is often inactive against Pseudomonas species. nih.govnih.govebi.ac.uk Chlorinated xylenols are generally ineffective against bacterial spores. nih.govnih.govebi.ac.uk
The bactericidal activity can be influenced by formulation. For instance, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can potentiate the activity of chloroxylenol against P. aeruginosa. cir-safety.org The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, provides a quantitative measure of bactericidal action. Studies have shown that some bacterial strains can withstand high concentrations of PCMX, with MIC values reaching up to 10 mM for certain isolates. indianchemicalsociety.com
| Bacterium | MIC (%) | MIC (ppm) | Source |
|---|---|---|---|
| Pseudomonas aeruginosa | 0.10% | 1000 | cir-safety.org |
| Bacillus subtilis | 0.004% | 40 | cir-safety.org |
| Staphylococcus aureus | - | 100 | cir-safety.org |
| Pandoraea sp. (Strain BT102) | Can withstand up to 10 mM | indianchemicalsociety.com |
Antifungal Properties (Insights from Related Isomers)
Chlorinated xylenols also exhibit significant antifungal properties. worldresearchlibrary.org The isomer 4-chloro-3,5-xylenol has been shown to be a broad-spectrum antimicrobial agent used to control fungi, in addition to bacteria and viruses. nih.govresearchgate.net Research has demonstrated its effectiveness against various fungal species, including those of agricultural and clinical relevance.
For example, in one study, chloroxylenol was the most effective agent tested in vitro against the plant pathogenic fungus Sclerotium rolfsii, recording an effective concentration (EC₅₀) of 1347.74 µL/L. nih.govresearchgate.net Another study reported the MIC of chloroxylenol against the fungus Aspergillus niger to be 0.01%, or 100 ppm. cir-safety.org However, its effectiveness can vary, as one report indicated it was "relatively ineffective" against the scalp yeast Pityrosporum ovale. cir-safety.org
| Fungus | Measurement | Value | Source |
|---|---|---|---|
| Sclerotium rolfsii | EC₅₀ | 1347.74 µL/L | nih.govresearchgate.net |
| Aspergillus niger | MIC | 0.01% (100 ppm) | cir-safety.org |
| Candida albicans | MBC Range | 0.008 - 0.018 (v/v) | ajol.info |
Antiseptic and Disinfectant Applications (General Class Overview)
Owing to their broad-spectrum antimicrobial activity, chlorinated phenols are extensively used as antiseptics and disinfectants. msdvetmanual.com Phenolic compounds are general protoplasmic poisons that can denature and coagulate proteins. msdvetmanual.comresearchgate.net They are utilized in various settings, from household and hospital disinfectants to preservatives in cosmetics and topical medications. oieau.fr
The class includes various compounds with specific applications. For instance, 4-chloro-3-methylphenol (B1668792) serves as an antiseptic and preservative, while 4-chloro-3,5-dimethylphenol is used in household and hospital disinfectants. oieau.fr These compounds are active ingredients in antibacterial soaps, wound-cleansing products, and surgical scrubs. nih.govnih.gov The effectiveness of phenolic disinfectants is enhanced at warmer temperatures but can be reduced by the presence of organic matter, alkaline conditions, and soaps. msdvetmanual.comresearchgate.net
Cellular and Molecular Mechanisms of Action for Chlorinated Phenols
The antimicrobial effect of chlorinated phenols is primarily attributed to their ability to disrupt key cellular structures and processes essential for microbial survival.
Cell Membrane Disruption and Integrity
The primary mechanism of action for phenolic compounds, including chlorinated xylenols, involves the disruption of the microbial cell membrane. msdvetmanual.com Phenolics denature proteins and disrupt membranes, leading to a loss of cellular integrity. msdvetmanual.com This action increases membrane permeability, causing the leakage of essential intracellular constituents like ions and ATP, which ultimately results in cell death. frontiersin.org
The lipophilic nature of these compounds allows them to associate with the lipids in the cell membrane, altering its fluidity and function. epa.gov Studies on various phenolic compounds have confirmed that they cause damage to the cytoplasmic membrane, leading to the leakage of cellular components and lysis of the bacterial cell. frontiersin.orguobaghdad.edu.iq This disruption of the cell wall and membrane is considered the principal mechanism of their antibacterial action. nih.govnih.govuobaghdad.edu.iq Some research suggests that exposure to chlorophenols can induce changes in the fatty acid composition of the bacterial cell membrane as a response to the chemical stress. researchgate.net
Inhibition of Microbial Growth and Cellular Processes
Beyond direct membrane damage, chlorinated phenols inhibit microbial growth by interfering with essential cellular processes. A key mechanism is the inactivation of cellular enzymes. nih.gov The binding of the phenolic hydroxyl group to proteins on the cell membrane can disable their function. nih.gov
Furthermore, higher-order chlorinated phenols, such as pentachlorophenol, are known to be potent uncouplers of oxidative phosphorylation. epa.govnih.gov This process disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis, thereby depriving the cell of its primary energy source. cdc.gov At lower concentrations, this uncoupling can stimulate respiration, but at very high concentrations, it leads to significant inhibition of the entire electron transport process. nih.govcdc.gov Studies on photobacteria have also shown that chlorophenols can inhibit the activity of enzymes like luciferase, with the toxic effect generally increasing with the number of chlorine atoms in the molecule. nih.gov
Protein and Nucleic Acid Coagulation
The antimicrobial action of 4-chloro-3,5-xylenol (Chloroxylenol), a related chlorinated phenol (B47542), is multifaceted. A key aspect of its mechanism, particularly at higher concentrations, involves the coagulation of proteins and nucleic acids within bacterial cells. drugbank.comnih.gov This process is a critical step that leads to the rapid death of the microorganism.
The initial interaction of chloroxylenol with bacteria involves the disruption of the cell membrane. The phenolic hydroxyl (-OH) group is believed to bind to proteins on the bacterial cell membrane, leading to a loss of membrane integrity and the leakage of intracellular contents. drugbank.comsprchemical.com This initial damage facilitates the entry of more chloroxylenol molecules into the cell.
Once inside the cell, at sufficiently high concentrations, chloroxylenol continues to interact with a broader range of intracellular proteins and enzymes, leading to their denaturation and coagulation. drugbank.comeuropeanreview.org This widespread disruption of protein structure and function effectively halts essential cellular processes. Furthermore, the nucleic acids (DNA and RNA) within the cell also undergo coagulation, ceasing all genetic and protein synthesis functions. drugbank.comnih.goveuropeanreview.org This combined coagulation of essential macromolecules results in the rapid cessation of all cellular activity and ultimately, cell death. drugbank.comeuropeanreview.org
Investigations into Other Biological Effects of Related Chlorinated Phenols
Chlorinated phenols, a class of compounds to which 4-chloro-2,5-xylenol belongs, have demonstrated notable molluscicidal properties. inchem.org Specifically, 4-chloro-3,5-xylenol has been identified as an effective molluscicide. nih.govebi.ac.uk Laboratory studies have confirmed its ability to kill snails that act as intermediate hosts for parasites, such as those causing schistosomiasis. ebi.ac.uk The toxic action of chlorinated phenols on a wide range of organisms is a key reason for their use in various biocidal applications. inchem.org
The effectiveness of phenolic compounds as molluscicides can be influenced by their chemical structure. scialert.net For instance, research on phenacyl halides, another group of potential molluscicides, showed that substitutions on the phenyl ring could alter their activity. who.int While the specific molluscicidal mechanism of this compound is not detailed in the provided results, the activity of related chlorinated phenols suggests its potential in this area. inchem.orggoogle.com
Research into phenol analogues has revealed potential anticancer activities, suggesting a possible area of investigation for compounds like this compound.
Studies on synthesized 2-(substituted phenoxy) acetamide (B32628) derivatives have shown that the presence of halogens, such as chlorine, on the aromatic ring can contribute to anticancer and anti-inflammatory activity. nih.gov For example, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated anticancer properties against MCF-7 breast cancer cells. nih.gov
Another study focused on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.govnih.gov One such analogue, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, exhibited significant anticancer activity against several cancer cell lines, including SNB-19 (central nervous system cancer), NCI-H460 (non-small cell lung cancer), and SNB-75 (central nervous system cancer) at a concentration of 10 µM. nih.govnih.gov
Furthermore, research on ferrocenyl-phenol compounds has indicated that the positioning of the hydroxyl group on the phenol ring can influence cytotoxic effects against breast cancer cells. rsc.org Specifically, a para-hydroxyl group was found to be more effective than a meta-hydroxyl group. rsc.org The compound 2-ferrocenyl-1,1-bis(4-hydroxyphenyl)-but-1-ene showed high cytotoxicity against the MDA-MB-231 breast cancer cell line. rsc.org The potential anticancer mechanism for these p-phenol compounds is hypothesized to involve the formation of a quinone methide structure following oxidation. rsc.org
These findings highlight that substituted phenols, including those with chloro- and other functional groups, are a promising area for the development of new anticancer agents. nih.govresearchgate.netmdpi.com
Environmental Fate and Ecotoxicological Considerations of Chlorinated Xylenols: Implications for 4 Chloro 2,5 Xylenol
Environmental Occurrence and Distribution
Detection in Aquatic Environments and Wastewater Effluents
Chlorinated phenols, a class of compounds to which 4-chloro-2,5-xylenol belongs, are frequently detected in aquatic environments due to their extensive use. Wastewater treatment plants (WWTPs) are significant point sources of these compounds into natural water bodies. jst.go.jpindustrialchemicals.gov.au
A monitoring program in the United Kingdom detected 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), a closely related compound, in river samples at concentrations ranging from <0.030 to 0.358 µg/L. industrialchemicals.gov.au The same study found high detection frequencies of PCMX in WWTP samples, with influent concentrations of 4–65 µg/L and effluent concentrations of 0.08–3 µg/L after primary sewage treatment. industrialchemicals.gov.au In Hong Kong, widespread pollution with PCMX was discovered in both river and coastal waters. researchgate.net Studies have shown that while some removal occurs in WWTPs, a significant portion of these compounds can still be discharged in the effluent. industrialchemicals.gov.auresearchgate.net For instance, one study noted that PCMX is not effectively removed by chemically enhanced primary treatment, a process used in many large cities. researchgate.net Another study estimated a primary degradation half-life of 34–56 hours for PCMX in a simulated activated sludge bioreactor. industrialchemicals.gov.au
Global Monitoring Data and Prevalent Human Exposure
The use of products containing chlorinated xylenols leads to their release into sewage systems, and subsequently into the environment through treated wastewater effluent. industrialchemicals.gov.au Monitoring data from various regions indicate the presence of these compounds in surface waters. For example, PCMX has been detected in European rivers with a frequency of 20–90%, at maximum concentrations of 254–358 ng/L. nih.gov In Jakarta, Indonesia, PCMX was found in surface waters at concentrations between 20 and 1200 ng/L. researchgate.net
The primary route of human exposure to chloroxylenol is through dermal contact with consumer products like soaps and cleaning agents that contain it as an antibacterial ingredient. regulations.gov Occupational exposure can also occur via inhalation and dermal contact in facilities where it is produced or used. regulations.gov While systemic absorption through the skin is generally low, the widespread use of these products suggests a potential for broad human exposure. regulations.gov
Biodegradation Pathways and Microbial Metabolism
The environmental persistence of this compound and related compounds is influenced by their susceptibility to biodegradation by microorganisms.
Fungal Degradation Mechanisms (e.g., by Cunninghamella elegans, Trametes versicolor, Aspergillus niger)
Several fungal species have demonstrated the ability to degrade chloroxylenol (PCMX). encyclopedia.pub
Cunninghamella elegans : This fungus can remove 70% of an initial 25 mg/L concentration of PCMX within 120 hours. encyclopedia.pub The degradation pathway involves dehalogenation, aromatic ring hydroxylation, and oxidation of the methyl group, suggesting the involvement of cytochrome P450 monooxygenases. encyclopedia.pubmdpi.com
Trametes versicolor : This species achieved a 79% removal of PCMX under the same conditions as C. elegans. encyclopedia.pub Its degradation mechanism involves ring opening during hydroxylation, dehalogenation, and oxidation, indicating that laccases are the primary enzymes responsible. encyclopedia.pubmdpi.com
Aspergillus niger : This microscopic fungus has shown a high capacity for PCMX degradation, with over 99% removal of a 2 mg/L initial concentration after seven days of incubation. encyclopedia.pubresearchgate.net Even at a higher concentration of 20 mg/L, it was able to degrade approximately 91.83% of the compound after six days. researchgate.net
The following table summarizes the degradation efficiency of these fungal species:
| Fungal Species | Initial PCMX Concentration | Incubation Time | Degradation Efficiency |
| Cunninghamella elegans | 25 mg/L | 120 hours | 70% |
| Trametes versicolor | 25 mg/L | 120 hours | 79% |
| Aspergillus niger | 2 mg/L | 7 days | >99% |
| Aspergillus niger | 20 mg/L | 6 days | ~91.83% |
Bacterial Degradation Processes
Bacterial degradation of chlorinated xylenols has also been reported. Two bacterial strains, identified as Pandoraea sp., were shown to be capable of bioremediating PCMX. indianchemicalsociety.com These strains could tolerate high concentrations of PCMX and achieved a removal efficiency of 99% when encapsulated in calcium alginate beads. indianchemicalsociety.com The degradation kinetics were found to follow the Haldane model. indianchemicalsociety.com Another study isolated a PCMX-degrading bacterium, Rhodococcus sp. GG1, which could completely degrade 50 mg/L of PCMX within 36 hours. researchgate.net
A study on Mycobacterium sp. strain DM1, which utilizes 2,6-xylenol, showed that 4-chloro-3,5-dimethylphenol could be quantitatively converted to 2,6-dimethylhydroquinone (B1220660) by resting cells. nih.gov
Identification of Metabolic Intermediates and Transformation Products
The biodegradation of chlorinated xylenols proceeds through the formation of various metabolic intermediates.
In fungal degradation, the initial steps often involve hydroxylation and dechlorination. encyclopedia.pubmdpi.com For example, the degradation of PCMX by Cunninghamella elegans and Trametes versicolor leads to the formation of several by-products through these reactions. researchgate.netencyclopedia.pub
In a study using advanced oxidation processes (UV/O₃), the degradation of PCMX was found to produce several aromatic intermediates, including:
2,6-dimethylbenzene-1,4-diol
2,6-dimethylbenzo-1,4-quinone
2,6-bis(hydroxymethyl)benzo-1,4-quinone
2,6-dimethylbenzo-1,4-aldehyde ebi.ac.ukresearchgate.net
Bacterial metabolism of 2,6-xylenol by Mycobacterium sp. strain DM1 led to the identification of 2,6-dimethylhydroquinone and citraconate as metabolic products. nih.gov The degradation of a mixture of xylenols in a laboratory-scale constructed wetland also identified dimethyl benzenediols and α- and β-ketoadipic acid carboxylates as intermediates. researchgate.net
The common degradation pathways for chlorocresol and chloroxylenol are predicted to involve either methyl oxidation to the corresponding benzoic acid or aryl-ring oxidation followed by degradation via the catechol pathway. industrialchemicals.gov.au
Enzymatic Activities in Biodegradation (e.g., Cytochrome P450, Laccase)
The biodegradation of 4-chloro-3,5-xylenol (PCMX) in the environment is facilitated by microorganisms that employ specific enzyme systems to break down this xenobiotic compound. Two key enzyme systems have been identified in the initial steps of PCMX degradation: cytochrome P450 monooxygenases and laccases.
Fungal degradation of PCMX has been observed in species like Cunninghamella elegans and Trametes versicolor. In Cunninghamella elegans, the degradation is primarily initiated by cytochrome P450 (CYP450) monooxygenases. This enzymatic action involves the hydroxylation of the aromatic ring and the oxidation of the methyl group. In contrast, the white-rot fungus Trametes versicolor utilizes laccase for the initial breakdown of PCMX. Laccase-mediated degradation proceeds through the opening of the aromatic ring. For both fungi, the elimination of PCMX from cultures has been reported to be over 70%. The degradation pathways involve reactions such as dechlorination, hydroxylation, and oxidation, leading to the formation of various metabolites. For instance, in T. versicolor, metabolites such as 3-chloro-2,4-dimethylhexa-2,4-dienedioic acid have been identified. Notably, the by-products generated by these fungal degradation processes have been found to be less toxic than the parent PCMX compound.
While the involvement of CYP450 and laccases is established, the complete microbial degradation pathways of PCMX are still not fully understood. Research indicates that other enzymes, such as those involved in the ortho and meta cleavage pathways, may also play a role in the further breakdown of chloroaromatic compounds.
Physicochemical Degradation Processes
Beyond biological breakdown, 4-chloro-3,5-xylenol is susceptible to various physicochemical degradation processes, which are often employed in wastewater treatment to remove persistent organic pollutants.
Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of chlorinated phenols like PCMX. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. Electrochemical AOPs (EAOPs), such as anodic oxidation, electro-Fenton, and photoelectro-Fenton, have demonstrated high efficiency in mineralizing chloroxylenol. These methods can lead to the complete decontamination of water containing this biocide. During these processes, the initial chlorine atom is released as a stable chloride ion (Cl-).
The combination of ozone (O₃) and ultraviolet (UV) irradiation is a particularly effective AOP for the degradation of PCMX. Studies have shown a significant synergistic effect when O₃ and UV are used together, leading to the near-complete elimination of total organic carbon (TOC) from PCMX solutions in approximately 75 minutes. The efficiency of this process is influenced by several factors, including pH, ozone dosage, temperature, and the initial concentration of PCMX. Optimal degradation has been observed at a pH of 4.0 and a temperature of 20°C. The degradation pathway involves the formation of several aromatic intermediates, such as 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone, before the eventual mineralization to carboxylic acids like maleic, malonic, pyruvic, acetic, and oxalic acids.
Thermally activated persulfate is another promising AOP for the degradation of PCMX. Increasing the temperature promotes the generation of more active species, primarily sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), from persulfate, leading to the rapid and complete removal of the pollutant. The degradation mechanism involves aromatic ring-opening, dechlorination, and oxidation, ultimately resulting in the formation of short-chain carboxylic acids and complete mineralization.
The electro-Fenton (EF) process, an electrochemical AOP, is also highly effective in degrading chloroxylenol. It is significantly faster at removing the compound compared to anodic oxidation alone. The photoelectro-Fenton (PEF) process, which combines electro-Fenton with UVA light, is even more powerful, achieving total mineralization in about 300 minutes. The efficiency of these processes can be influenced by the type of anode used, with boron-doped diamond (BDD) anodes showing high performance.
Efficiency of Ozonation and Ultraviolet Irradiation
Ecotoxicological Risk Assessment
The presence of 4-chloro-3,5-xylenol in aquatic ecosystems poses a risk to resident organisms due to its toxic properties.
4-chloro-3,5-xylenol is classified as very toxic to aquatic life with long-lasting effects. fishersci.at It has been shown to be moderately to highly toxic to a range of aquatic organisms, with toxicity varying depending on the species. regulations.gov The compound is considered harmful to aquatic life, and its release into the environment should be avoided. actylis.com
Acute toxicity data reveals its potency. For fish, the 96-hour lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) has been reported to be between 0.13 and 1.0 mg/L, and for bluegill sunfish (Lepomis macrochirus), it is between 1.3 and 2.1 mg/L. spectrumchemical.com For aquatic invertebrates, the 48-hour effective concentration (EC50) for Daphnia magna is reported to be in the range of 6.7 to 9 mg/L. spectrumchemical.com The toxicity of PCMX to invertebrates can increase with the duration of exposure. For example, the LC50 for the whirligig beetle (Orectogyrus alluaudi) decreased from 21.587 mg/L at 24 hours to 7.819 mg/L at 96 hours. ajol.info
The following table summarizes the available acute toxicity data for 4-chloro-3,5-xylenol.
| Organism | Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.13 - 1.0 | spectrumchemical.com |
| Fish | Lepomis macrochirus (Bluegill Sunfish) | LC50 | 96 h | 1.3 - 2.1 | spectrumchemical.com |
| Invertebrate | Daphnia magna | EC50 | 48 h | 6.7 - 9 | spectrumchemical.com |
| Invertebrate | Orectogyrus alluaudi (Whirligig Beetle) | LC50 | 96 h | 7.819 | ajol.info |
Environmental Persistence and Bioaccumulation Potential
For instance, the closely related compound 4-chloro-2-methylphenol (B52076) (PCOC) is considered readily biodegradable. oecd.org Studies have estimated a "realistic worst-case" aerobic biodegradation half-life for PCOC of 21 days in both soil and surface waters, with no biodegradation observed under anaerobic conditions. oecd.org In wastewater treatment plants, PCOC is estimated to be removed at a rate of 88%. oecd.org Photolysis, or breakdown by light, is generally considered a negligible degradation pathway for PCOC in typical EU surface waters. oecd.org Similarly, other related compounds like 2-chloro-4,5-dimethylphenol (B75673) are also noted for being readily biodegradable. nih.gov
The bioaccumulation potential for chlorinated xylenols is considered low. industrialchemicals.gov.auoecd.org Bioaccumulation refers to the buildup of a substance in an organism. This potential is often estimated using the octanol-water partition coefficient (Log K_ow), where a value greater than 3 suggests a potential for bioaccumulation. oecd.org While the Log K_ow for PCOC is 3.09, the measured Bioconcentration Factor (BCF), which indicates the accumulation of a chemical in an organism from water, was found to be low in fish (≤ 30). oecd.org A BCF value below 100 indicates a low concern for secondary poisoning through the food chain. oecd.org For the isomer 4-chloro-3,5-dimethylphenol (PCMX), calculated BCF values are in the range of 25–70 L/kg. industrialchemicals.gov.au Another related compound, p-chloro-m-cresol (PCMC), showed a BCF of 37.75 in mussels and 120.8 in fish after one week of exposure, but it was readily eliminated once the organisms were returned to pure water. industrialchemicals.gov.au
Interactive Table: Environmental Fate Parameters of Related Chlorinated Phenols
| Compound | Log K_ow | Biodegradation Half-Life (aerobic) | Bioconcentration Factor (BCF) in fish | Bioaccumulation Potential |
|---|---|---|---|---|
| 4-Chloro-2-methylphenol (PCOC) | 3.09 oecd.org | 21 days (soil & water) oecd.org | ≤ 30 oecd.org | Low oecd.org |
| 4-Chloro-3,5-dimethylphenol (PCMX) | 2.8 industrialchemicals.gov.au | - | 25-70 L/kg (calculated) industrialchemicals.gov.au | Low industrialchemicals.gov.au |
This table is interactive. Click on the headers to sort the data.
Disruption of Ecosystem Function
Chlorinated xylenols are anthropogenic micropollutants that, even in low concentrations, can disrupt the function of ecosystems. nih.gov Their biocidal properties mean they can have a significant impact on various organisms, from microbes to higher trophic levels. industrialchemicals.gov.aunih.gov
Toxicity to Aquatic Organisms
These compounds are generally classified as toxic to very toxic to aquatic life. industrialchemicals.gov.auoecd.orgwikipedia.org For example, 4-chloro-3,5-dimethylphenol (PCMX) is known to be toxic to fish and moderately toxic to freshwater invertebrates. wikipedia.org Detailed studies on 4-chloro-2-methylphenol (PCOC) provide specific toxicity data. oecd.org
Interactive Table: Aquatic Toxicity of 4-Chloro-2-methylphenol (PCOC)
| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish | 96 hours | LC50 (lethal concentration) | 2.3 - 6.6 | oecd.org |
| Fish | 28 days | NOEC (no observed effect) | 0.5 | oecd.org |
| Daphnids | 48 hours | EC50 (effective concentration) | 0.29 - 1.0 | oecd.org |
| Daphnids | 21 days | NOEC (reproduction) | 0.55 | oecd.org |
| Algae | 96 hours | EC50 (effective concentration) | 8.2 | oecd.org |
This table is interactive. Click on the headers to sort the data.
Impact on Microbial Communities
The primary mode of action for phenols involves disrupting cell membranes and binding with proteins, which can shut down essential enzymatic functions in microorganisms. industrialchemicals.gov.au The biocidal nature of these chemicals can interfere with microbial respiration, a fundamental process for life. industrialchemicals.gov.au For instance, the EC10 (the concentration causing a 10% effect) for microbial respiration for the related compound p-chloro-m-cresol (PCMC) is 5.7 mg/L. industrialchemicals.gov.au
Studies on the broader effects of chlorine-based disinfectants on freshwater microbial communities show that they can alter the community composition, decrease its complexity and stability, and disrupt the interactions among microbes. nih.gov Such disruptions may lead to a decrease in the stability of the community when faced with other environmental stressors. nih.gov Furthermore, continuous exposure to these chemicals can create selective pressure, potentially increasing the abundance of chlorine-resistant bacteria, some of which may be pathogenic. nih.gov Fungal biodegradation studies on PCMX have shown that while certain fungi can break down the compound, high concentrations can inhibit fungal growth. nih.gov The release of these compounds into the environment, therefore, poses a risk of altering the natural microbial community structure and function in both soil and aquatic systems. nih.gov
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 70756 uni.lu |
| 4-Chloro-2-methylphenol | 14855 nih.gov |
| 4-Chloro-3,5-dimethylphenol | 2723 wikipedia.org |
| 2-Chloro-4,5-dimethylphenol | 70754 fishersci.co.uk |
| 4-Chloro-2,6-dimethylphenol | 135764 |
| p-Chloro-m-cresol | 1732 |
| 2,4-Dichlorophenoxyacetic acid | 1486 fishersci.ca |
| 4-Chloro-2-methylphenoxyacetic acid | 7204 wikipedia.org |
| Pentachlorophenol | 992 nih.gov |
| Phenol (B47542) | 996 fishersci.be |
Future Research Directions and Translational Perspectives for 4 Chloro 2,5 Xylenol
Development of Green Chemistry Approaches for 4-Chloro-2,5-xylenol Synthesis
The traditional synthesis of this compound (also known as para-chloro-meta-xylenol or PCMX) often involves the chlorination of 3,5-dimethylphenol (B42653). ebi.ac.ukindustrialchemicals.gov.au Industrial chlorination processes can utilize reagents like sulfuryl chloride or chlorine gas. industrialchemicals.gov.au These methods, while effective, raise environmental and safety concerns due to the use of hazardous reagents and the potential formation of toxic byproducts, such as dioxins and chlorinated dioxins, although the US EPA has concluded that the manufacturing conditions for PCMX are not conducive to their formation. industrialchemicals.gov.au
Future research is focused on developing "green" synthesis routes that are more environmentally benign. These approaches aim to:
Utilize safer chlorinating agents: Exploring the use of less hazardous and more selective chlorinating agents can minimize waste and improve the safety profile of the synthesis.
Employ alternative solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact.
Catalytic processes: The development of efficient and recyclable catalysts could lead to higher yields, improved selectivity, and a reduction in waste streams.
Process intensification: Techniques such as microreactor technology can offer better control over reaction conditions, leading to improved safety, efficiency, and product quality.
The goal is to create a more sustainable manufacturing process for this compound that aligns with the principles of green chemistry by reducing waste, minimizing energy consumption, and using less hazardous substances.
In-depth Mechanistic Studies of this compound Biological Activity
While it is understood that this compound's primary antimicrobial action involves the disruption of microbial cell walls and the inactivation of cellular enzymes, the precise molecular mechanisms are not fully elucidated. atamankimya.comdrugbank.comwikipedia.org As a phenolic compound, it is believed that the hydroxyl (-OH) group binds to proteins on the bacterial cell membrane, leading to membrane disruption and leakage of cellular contents. drugbank.com At higher concentrations, it can coagulate proteins and nucleic acids, causing rapid cell death. drugbank.com
Future in-depth mechanistic studies are needed to:
Identify specific molecular targets: Research should aim to pinpoint the specific proteins and enzymes that this compound interacts with to exert its antimicrobial effects. herts.ac.uk
Elucidate signaling pathways: Investigations into how this compound affects bacterial signaling and metabolic pathways could reveal new facets of its activity. For instance, recent studies have shown that it can inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells, suggesting a potential for anticancer activity. nih.govspandidos-publications.com
Understand resistance mechanisms: Although less common than with some other antimicrobials, understanding how bacteria might develop resistance to this compound is crucial for its long-term efficacy. madesafe.org
Explore effects on viral envelopes: Given its broad-spectrum activity, further research into its effectiveness against enveloped and non-enveloped viruses is warranted. medchemexpress.com
A deeper understanding of its biological activity at the molecular level will be instrumental in optimizing its use and potentially expanding its applications.
Comprehensive Environmental Risk Assessment for this compound and its Metabolites
The increased use of this compound, partly as a replacement for other antimicrobials like triclosan, has led to its detection in various environmental compartments, including rivers. madesafe.orgmdpi.com While it is considered to have low potential for bioaccumulation and is not persistent in the environment, its ecotoxicity, particularly to aquatic life, is a concern. industrialchemicals.gov.au It is classified as highly toxic to freshwater fish and moderately toxic to aquatic invertebrates. epa.govherts.ac.uk
A comprehensive environmental risk assessment should include:
Long-term ecotoxicity studies: Most available data is from short-term studies. cleaninginstitute.org Chronic toxicity studies on a wider range of aquatic and terrestrial organisms are needed to understand the long-term ecological impact.
Metabolite identification and toxicity: The biodegradation of this compound can lead to the formation of various metabolites. mdpi.com It is essential to identify these byproducts and assess their environmental fate and toxicity, as they could be more or less harmful than the parent compound.
Impact on microbial communities: As an antimicrobial agent, its effect on the microbial communities in soil and water systems needs to be thoroughly investigated. mdpi.com
Bioaccumulation potential: While currently considered low, the potential for bioaccumulation in different trophic levels should be continuously monitored.
The following table summarizes some of the known environmental data for this compound:
| Environmental Aspect | Finding |
| Aquatic Toxicity | Highly toxic to freshwater fish, moderately toxic to aquatic invertebrates. epa.govherts.ac.uk |
| Persistence | Not considered persistent in the environment. industrialchemicals.gov.au |
| Bioaccumulation | Low potential for bioaccumulation. industrialchemicals.gov.au |
| Environmental Presence | Detected in rivers at concentrations ranging from nanograms to micrograms per liter. mdpi.com |
These assessments are crucial for establishing environmental quality standards and ensuring the sustainable use of this compound.
Exploration of Novel Applications and Therapeutic Avenues for this compound Derivatives
The core structure of this compound provides a scaffold for the synthesis of new derivatives with potentially enhanced or novel biological activities. researchgate.netresearchgate.net
Future research in this area could focus on:
Synthesis of novel derivatives: The creation of new analogues, such as ethers, esters, and hybrid molecules, could lead to compounds with improved efficacy, a broader spectrum of activity, or reduced toxicity. researchgate.netresearchgate.net
Anticancer potential: The discovery that this compound can inhibit the Wnt/β-catenin signaling pathway, which is crucial in some cancers, opens up a new avenue for research into its potential as an anticancer agent, particularly for colorectal cancer. nih.govspandidos-publications.com
Antiparasitic applications: Some studies have indicated its potential as a molluscicide and in protecting against schistosomiasis, suggesting that further exploration of its antiparasitic properties is warranted. ebi.ac.uk
Agricultural uses: Its efficacy as a biocide could be explored for agricultural applications, such as in preservatives or pesticides. solubilityofthings.com
Material science: Incorporation into polymers could lead to materials with enhanced antimicrobial properties. solubilityofthings.com
The development of novel derivatives holds the promise of expanding the utility of this chemical scaffold beyond its current applications.
Understanding the Long-Term Ecological and Human Health Impacts of this compound Exposure
While this compound has a long history of use, there are still gaps in our understanding of the long-term consequences of exposure for both ecosystems and human health.
Key areas for future investigation include:
Chronic human toxicity: Although existing data suggest a lack of carcinogenicity and minimal systemic toxicity, more research is needed to fully understand the effects of long-term, low-level exposure, particularly through dermal contact from consumer products. researchgate.net Some studies have linked it to potential endocrine disruption and testicular toxicity. madesafe.org
Developmental and reproductive toxicity: Further studies are needed to definitively assess its potential to affect reproduction and development. herts.ac.ukherts.ac.uk A developmental toxicity study in rats showed no developmental effects up to a high dose, though maternal toxicity was observed. epa.govregulations.gov
Impact on the microbiome: As an antimicrobial, its long-term effects on the human skin and gut microbiome are largely unknown and require further investigation.
Ecological consequences: The long-term impact on aquatic and terrestrial ecosystems, including potential effects on biodiversity and ecosystem function, needs to be evaluated. nih.gov Chronic exposure in amphibians has been shown to affect skeletal development. nih.gov
A summary of key research findings on the health and ecological impacts is presented in the table below:
| Impact Area | Key Research Findings |
| Human Health | Low acute toxicity, but can be a skin and severe eye irritant. madesafe.orgepa.gov Potential for endocrine disruption and testicular toxicity has been suggested. madesafe.org No evidence of carcinogenicity from available studies. researchgate.net |
| Ecological Health | Highly toxic to fish and moderately toxic to aquatic invertebrates. epa.gov Chronic exposure can negatively impact the development of amphibians. nih.gov |
A more complete understanding of these long-term impacts is essential for ensuring the continued safe use of this compound.
Q & A
Q. How can the aqueous solubility of 4-Chloro-2,5-xylenol be experimentally determined?
The shake-flask method is recommended for solubility studies. Dissolve the compound in water at controlled temperatures (e.g., 25°C), and quantify solubility via HPLC-UV analysis. According to solubility data, this compound has a molar mass of 156.61 g/mol and moderate aqueous solubility, though precise values depend on pH and temperature . Validate results by comparing with published datasets and ensuring equilibration times are sufficient.
Q. What analytical techniques are suitable for quantifying this compound in environmental samples?
HPLC-UV is effective for trace analysis. Derivatize samples using agents like 2,6-DMP (2,6-dimethylphenol) to enhance detection sensitivity. Note that residual oxidizing agents (e.g., chlorine dioxide) may interfere; quench reactions with ascorbic acid before analysis . Calibrate using certified reference standards and validate recovery rates in matrices like wastewater.
Q. What safety protocols are critical for handling this compound in the laboratory?
Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions. Use local exhaust ventilation, airtight glass containers for storage, and PPE (gloves, goggles). Post-handling, decontaminate surfaces and dispose of waste via approved facilities. While safety data for the 2,5-isomer is limited, protocols for the structurally similar 3,5-isomer (e.g., chloroxylenol) can be adapted .
Advanced Research Questions
Q. How can catalytic C-H activation be applied to functionalize this compound?
Palladium-catalyzed coupling reactions enable regioselective arylation. For example, use Pd(OAc)₂ with ligands like PCy₃ in toluene at 110°C to achieve C4-arylation. Confirm product structures via X-ray crystallography (e.g., ORTEP diagrams) and NMR . Optimize catalyst loading and reaction time to minimize dehalogenation side reactions.
Q. How does pH influence the stability and degradation pathways of this compound?
Conduct accelerated stability studies under varied pH (2–12) and monitor degradation via LC-MS. Under acidic conditions, hydrolysis of the chloro group may occur, while alkaline conditions promote phenolic oxidation. Identify intermediates (e.g., quinones) and compare degradation kinetics to structurally related chlorophenols .
Q. What methodologies resolve contradictions in reported physical properties of this compound?
Discrepancies in melting points or solubility may arise from impurities or polymorphic forms. Purify the compound via recrystallization (e.g., using ethanol/water mixtures) and characterize via DSC and XRD. Cross-validate data against high-purity standards and controlled experimental conditions .
Q. How can environmental fate studies assess this compound’s persistence in aquatic systems?
Use OECD 301B biodegradability tests: incubate with activated sludge and measure DOC removal. For photodegradation, expose aqueous solutions to UV light (λ = 254 nm) and track half-lives via HPLC. Correlate results with QSAR models to predict ecological risks .
Methodological Considerations
Q. How to validate a quantification method for this compound in complex matrices?
Follow ICH Q2(R1) guidelines: assess linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL via signal-to-noise ratio), precision (RSD < 5%), and recovery (spiked samples). Include matrix-matched calibration to address ion suppression in LC-MS .
Q. What synthetic routes yield high-purity this compound?
Chlorinate 2,5-xylenol using Cl₂ gas in acetic acid at 50–60°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via vacuum distillation and verify purity by GC-MS and elemental analysis .
Q. How to design a study on interactions between this compound and oxidizing agents?
Use differential scanning calorimetry (DSC) to assess exothermic reactivity with peroxides or nitrates. Conduct kinetic analyses under inert atmospheres and identify reaction products via FTIR and GC-MS. Compare results with safety data for analogous chlorophenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
